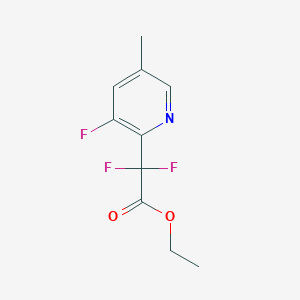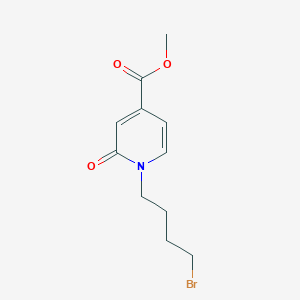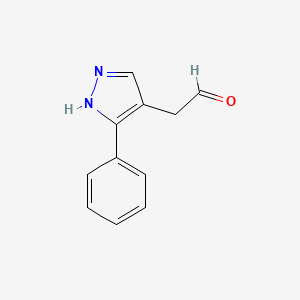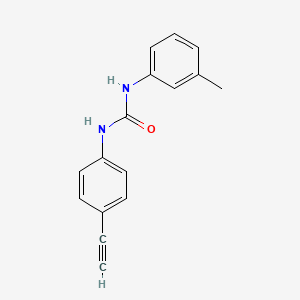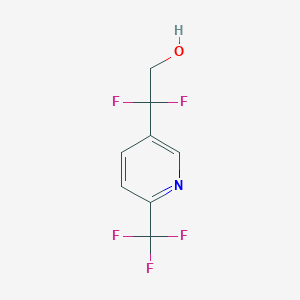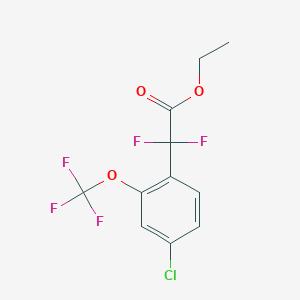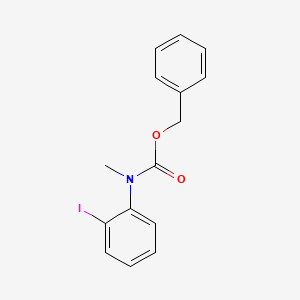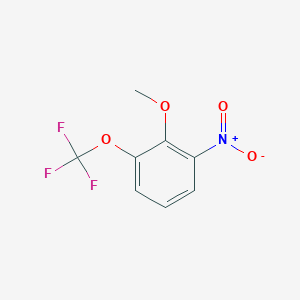
2-Méthoxy-1-nitro-3-(trifluorométhoxy)benzène
Vue d'ensemble
Description
2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H6F3NO4 and its molecular weight is 237.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète du 2-Méthoxy-1-nitro-3-(trifluorométhoxy)benzène
Synthèse des cétones trifluorométhylées : Le groupe trifluorométhyle (—CF3) dans le this compound peut subir des réactions d'oxydation pour former des cétones trifluorométhylées. Ces cétones sont précieuses dans diverses synthèses chimiques en raison de leur stabilité et de leur réactivité .
Chimie analytique : La structure unique du composé, comprenant à la fois des groupes nitro et trifluorométhoxy, en fait un candidat potentiel pour des applications en chimie analytique, telles que la RMN, la CLHP, la CL-SM et la UPLC, où il pourrait servir de standard ou de réactif .
Science des matériaux : En recherche sur les matériaux, les groupes fonctionnels du composé pourraient être utilisés pour modifier les propriétés de surface ou créer de nouveaux matériaux polymères aux caractéristiques spécifiques, comme une résistance accrue à la dégradation ou des propriétés électriques modifiées .
Recherche en sciences de la vie : La présence de groupes nitro et méthoxy peut permettre d'utiliser le composé dans la recherche en sciences de la vie, potentiellement comme précurseur de produits pharmaceutiques ou comme sonde dans les essais biochimiques .
Réactifs de fluoration : Les composés contenant le groupe trifluorométhoxy sont souvent utilisés comme réactifs de fluoration. Le composé en question pourrait être utilisé pour introduire des groupes trifluorométhoxy dans d'autres molécules, améliorant ainsi leurs propriétés pour diverses applications .
Développement des pesticides : Les éthers trifluorométhyliques comme le this compound ont été utilisés dans le développement de pesticides en raison de leur activité biologique unique. Ils peuvent agir comme proinsecticides ou régulateurs de croissance des insectes .
Ambeed Sigma-Aldrich BLD Pharm Ambeed Science China Chemistry Beilstein Journals
Analyse Biochimique
Biochemical Properties
2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific conditions of the reaction .
Cellular Effects
The effects of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in the inflammatory response, leading to changes in cytokine production. Additionally, this compound can disrupt normal cellular metabolism by interfering with the function of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can result in altered phosphorylation states of various proteins, ultimately affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cell viability and function, with some cells exhibiting increased oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene vary with different dosages in animal models. At lower doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes.
Metabolic Pathways
2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular homeostasis .
Transport and Distribution
Within cells and tissues, 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s lipophilicity also affects its distribution, with higher lipophilicity leading to greater accumulation in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Propriétés
IUPAC Name |
2-methoxy-1-nitro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4/c1-15-7-5(12(13)14)3-2-4-6(7)16-8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIXEGMYVONDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1OC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


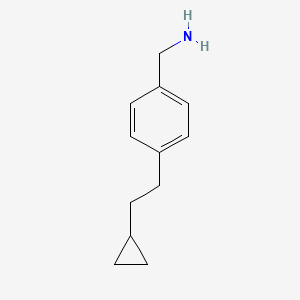

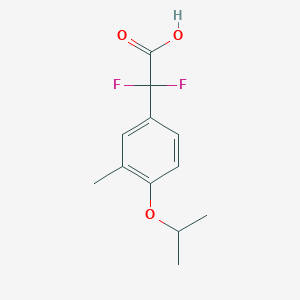
![6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475017.png)

![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475020.png)
